11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia), nitrogen (aza), and oxygen (methoxy, hydroxy) substituents. Its key functional groups include a trifluoromethyl (-CF₃) moiety, which enhances lipophilicity and metabolic stability, and a 3,4-dimethoxyphenyl ring contributing to electronic and steric effects.
Properties
IUPAC Name |
11-(3,4-dimethoxyphenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O4S/c1-27-10-4-3-7(5-11(10)28-2)9-6-8(18(19,20)21)12-13-14(29-16(12)22-9)15(25)24-17(26)23-13/h3-6H,1-2H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZQJHWRPTZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Positionality : The target compound’s 3,4-dimethoxyphenyl group may confer stronger electron-donating effects compared to the 2,5-dimethoxy analog, influencing π-π stacking or hydrogen bonding in biological systems .
Heteroatom Configuration: The 8-thia-3,5,10-triaza core distinguishes it from analogs with fewer nitrogen atoms (e.g., the 3,10-diaza analog in ) or additional sulfur atoms (e.g., dithia systems in ).
Trifluoromethyl Advantage: The -CF₃ group in the target compound enhances lipophilicity and oxidative stability compared to non-fluorinated analogs, a feature critical for drug bioavailability .
Hypothetical Bioactivity and Physicochemical Properties
While empirical data for the target compound are scarce, insights can be extrapolated from related structures:
- Antioxidant Potential: The hydroxyl group (-OH) and methoxy substituents align with phenolic antioxidants (e.g., caffeic acid derivatives in ), suggesting radical-scavenging capabilities .
- This is supported by studies on similar heterocyclic systems .
- Solubility Challenges : The trifluoromethyl group and aromatic rings may reduce aqueous solubility compared to hydroxyl-rich analogs (e.g., 4-hydroxyphenyl derivatives in ), necessitating formulation optimization .
Notes
- The trifluoromethyl group is a strategic design element for enhancing drug-like properties but may introduce synthetic complexity.
- Positional isomerism (e.g., 2,5- vs. 3,4-dimethoxy) is a key variable influencing electronic and steric profiles .
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